2-Bromo-N-(2,2-difluoroethyl)-4-nitrobenzamide
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Overview
Description
2-Bromo-N-(2,2-difluoroethyl)-4-nitrobenzamide is an organic compound that features a bromine atom, a difluoroethyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,2-difluoroethyl)-4-nitrobenzamide typically involves the bromination of a precursor compound followed by the introduction of the difluoroethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize the yield and purity of the product. The process may include steps such as purification through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,2-difluoroethyl)-4-nitrobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Various oxidized forms depending on the reaction conditions.
Scientific Research Applications
2-Bromo-N-(2,2-difluoroethyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,2-difluoroethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(2,2-difluoroethyl)acetamide
- 2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide
- 2-Bromo-N-(2,2-difluoroethyl)-N-methyl-5-sulfamoylbenzamide
Uniqueness
2-Bromo-N-(2,2-difluoroethyl)-4-nitrobenzamide is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-N-(2,2-difluoroethyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2O3/c10-7-3-5(14(16)17)1-2-6(7)9(15)13-4-8(11)12/h1-3,8H,4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLNIVHBAVBOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)NCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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